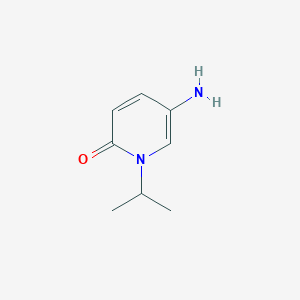

5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

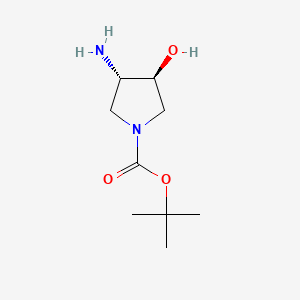

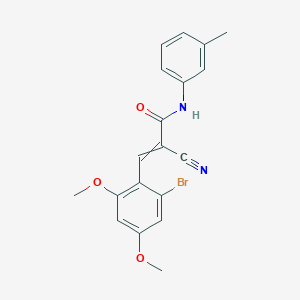

“5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “5-Amino” indicates the presence of an amino group (-NH2) attached to the 5th carbon of the pyridine ring. The “1-(propan-2-yl)” suggests a propyl group attached to the 1st carbon of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, with the amino and propyl groups attached at the 5th and 1st positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its aromaticity and stability, while the amino and propyl groups could influence its solubility and reactivity .Scientific Research Applications

Application in Alpha1a Adrenoceptor Antagonism

A derivative of dihydropyridine, closely related to 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one, demonstrated strong binding affinity and selectivity for the alpha1a adrenoceptor. It was found effective in inhibiting phenylephrine-induced contraction of the human prostate, suggesting potential application in urology and prostate health (Wong et al., 1998).

Role in Heterocyclic Compound Synthesis

Research has explored the synthesis of compounds with pyrimidine and pyridazine structural fragments, using derivatives of furan-2(3H)-ones. This synthesis pathway, where 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one could be implicated, leads to biologically active compounds that may have diverse applications, including in medicinal chemistry (Aniskova et al., 2017).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

The compound has been used in reactions under oxidative carbonylation conditions to yield various heterocyclic derivatives. This methodology is significant for synthesizing diverse heterocyclic structures, which are crucial in pharmaceuticals and material sciences (Bacchi et al., 2005).

Application in Coronary Activity

A class of 1,4-dihydropyridines, to which 5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one belongs, exhibits significant coronary activity. These compounds are applied as coronary dilators, antihypertensives, and muscle and vascular spasmolytics, indicating their utility in cardiovascular therapies (Anderson, 1998).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-amino-1-propan-2-ylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)10-5-7(9)3-4-8(10)11/h3-6H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAIQVHZRNQHSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=CC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2752021.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2752029.png)

methanamine](/img/structure/B2752032.png)

![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)

![2-[(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2752035.png)